Desfluoro Hydroxy Fallypride

Description

Historical Context of Dopamine (B1211576) D2/D3 Receptor Ligand Development for Research Applications

The development of ligands targeting the dopamine D2 and D3 receptors has been a significant focus of neuropharmacological research. researchgate.net Early efforts were often hampered by the high degree of similarity between these two receptor subtypes, making it challenging to create ligands that could selectively bind to one over the other. researchgate.net The initial radioligands, while groundbreaking, often exhibited comparable affinity for both D2 and D3 receptors, leading to a combined D2/D3 signal in PET imaging. nih.gov This lack of selectivity limited the ability to dissect the individual contributions of each receptor subtype to brain function and disease.

Significance of Benzamide (B126) Scaffolds in Dopamine Receptor Radioligand Design

The introduction of the substituted benzamide scaffold represented a major advancement in the design of dopamine receptor radioligands. wikipedia.org Compounds based on this chemical structure demonstrated improved pharmacokinetic properties and high affinity for D2/D3 receptors. wikipedia.org One of the most prominent examples is Fallypride, a high-affinity antagonist that, when labeled with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]), became a valuable tool for in vivo imaging of D2/D3 receptors. wikipedia.orgupenn.edu The success of [¹⁸F]Fallypride spurred further research into developing analogs with even more desirable properties, such as enhanced selectivity for the D3 receptor.

Positioning of Desfluoro Hydroxy Fallypride within Fallypride Analog Research

Within the ongoing quest to refine dopamine receptor ligands, Desfluoro Hydroxy Fallypride has emerged as a critical, albeit non-radioactive, player. This compound, identified by the CAS number 166173-73-5, is a key structural analog and synthetic intermediate in the creation of more sophisticated Fallypride derivatives.

Desfluoro Hydroxy Fallypride serves as a foundational building block for a new generation of Fallypride analogs. Its structure is characterized by the absence of the fluorine atom found in Fallypride and the presence of a hydroxyl (-OH) group on the pyrrolidine (B122466) ring. nih.govnih.gov This hydroxyl group is of paramount strategic importance, as it provides a chemical handle for the attachment of other molecular fragments. nih.govnih.gov This synthetic versatility allows researchers to systematically modify the Fallypride structure and explore how these changes affect receptor binding and selectivity.

The primary contribution of Desfluoro Hydroxy Fallypride is its role in the synthesis of "bitopic" ligands. These are innovative molecules designed to interact with two distinct sites on a receptor simultaneously: the primary, or "orthosteric," binding site where the endogenous neurotransmitter (dopamine) binds, and a secondary, or "allosteric," binding site. nih.gov The benzamide portion of the Fallypride scaffold effectively targets the orthosteric site of both D2 and D3 receptors. nih.gov By chemically linking various secondary binding fragments to the hydroxyl group of Desfluoro Hydroxy Fallypride, scientists can create bitopic ligands that exploit the differences in the secondary binding sites between the D2 and D3 receptors. nih.gov This approach has shown promise in developing ligands with a preference for the D3 receptor, a key target in conditions such as substance abuse and schizophrenia.

While direct binding affinity data for Desfluoro Hydroxy Fallypride itself is not extensively reported in the literature, its utility is clearly demonstrated by the properties of the bitopic ligands it helps to create. The following table showcases the binding affinities of several Fallypride analogs synthesized from a hydroxylated precursor, illustrating the impact of different secondary binding fragments on D2 and D3 receptor affinity.

| Compound | Secondary Binding Fragment | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3/D2 Selectivity Ratio |

|---|---|---|---|---|

| 29a | Benzyl (B1604629) | 0.15 ± 0.02 | 0.08 ± 0.01 | 1.88 |

| 29b | 4-Trifluoromethylbenzyl | 0.45 ± 0.06 | 0.25 ± 0.03 | 1.80 |

| 29d | 3-Pyridinylmethyl | 0.12 ± 0.01 | 0.06 ± 0.01 | 2.00 |

| 29e | 4-Pyridinylmethyl | 0.10 ± 0.01 | 0.05 ± 0.01 | 2.00 |

Data derived from studies on bitopic Fallypride analogs. nih.gov

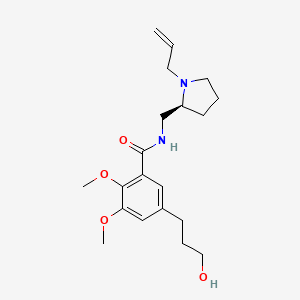

Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide |

InChI |

InChI=1S/C20H30N2O4/c1-4-9-22-10-5-8-16(22)14-21-20(24)17-12-15(7-6-11-23)13-18(25-2)19(17)26-3/h4,12-13,16,23H,1,5-11,14H2,2-3H3,(H,21,24)/t16-/m0/s1 |

InChI Key |

YSDPAQDXUQNBCE-INIZCTEOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCO |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCO |

Origin of Product |

United States |

Pharmacological Characterization of Desfluoro Hydroxy Fallypride and Its Derivatives in Vitro Studies

Dopamine (B1211576) Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound's pharmacological profile involves determining its binding affinity and selectivity for its intended biological targets. For Desfluoro Hydroxy Fallypride and its derivatives, the primary targets are the D2-like dopamine receptors (D2, D3, and D4).

Radioligand binding assays are fundamental in determining how strongly a compound binds to a specific receptor. These experiments use a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is introduced to measure its ability to displace the radioligand, thereby revealing its own binding affinity.

For the Fallypride family of compounds, these assays are typically conducted using membrane preparations from cells expressing specific human dopamine receptor subtypes or from animal brain tissue rich in these receptors, such as the striatum. Studies on Fallypride show that it is a selective, high-affinity antagonist for D2 and D3 receptors, with a significantly lower affinity for the D4 subtype. nih.govnih.govresearchgate.net Its derivative, Desmethoxyfallypride (DMFP), also binds to D2/D3 receptors, although with a lower affinity compared to Fallypride. nih.gov

From radioligand binding assays, key quantitative measures of affinity, such as the inhibition constant (Ki) and the dissociation constant (Kd), are derived. The Ki value represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The Kd value, or equilibrium dissociation constant, reflects the concentration of a radioligand at which half of the receptors are occupied.

Fallypride exhibits sub-nanomolar affinity for both D2 and D3 receptors, making it a potent ligand. researchgate.net Its high affinity makes it suitable for visualizing both striatal and extrastriatal D2/D3 receptors via Positron Emission Tomography (PET). researchgate.netnih.gov In contrast, Desmethoxyfallypride shows a moderate affinity in the nanomolar range. nih.gov

Below is a table summarizing the reported binding affinity values for Fallypride and its derivative.

| Compound | Receptor Subtype | Assay Type | Affinity Value (Ki, IC50, Kd) | Source |

|---|---|---|---|---|

| Fallypride | Dopamine D2 | IC50 ([3H]Spiperone displacement) | 0.05 nM | researchgate.net |

| Fallypride | Dopamine D3 | IC50 ([3H]Spiperone displacement) | 0.30 nM | researchgate.net |

| Fallypride | Dopamine D2/D3 | Kd | 30 pM | researchgate.net |

| Desmethoxyfallypride (DMFP) | Dopamine D2/D3 | IC50 | 15 nM | nih.gov |

To further understand a compound's binding in a more physiological context, competitive binding studies are performed. These studies assess the ability of the test compound to compete with endogenous neurotransmitters (like dopamine) or other known drugs (reference compounds) for the receptor binding site.

In vivo studies that reflect these competitive interactions show that the binding of [¹⁸F]Fallypride in the brain can be displaced by the D2/D3 antagonist haloperidol (B65202). researchgate.net Furthermore, administration of D-amphetamine, which increases synaptic dopamine levels, leads to a reduction in [¹⁸F]Fallypride binding, demonstrating that it competes with endogenous dopamine for receptor occupancy. nih.gov Similar competitive displacement has been demonstrated for [¹⁸F]Desmethoxyfallypride, whose binding is reversed by treatment with haloperidol and D-amphetamine. nih.gov These findings confirm that these compounds bind to the same site as dopamine and other classic dopamine receptor antagonists.

Receptor Functional Activity Assessment

Beyond just binding to a receptor, it is crucial to determine the functional consequence of that binding—whether the compound activates the receptor (agonist), blocks its activation (antagonist), or elicits a submaximal response (partial agonist).

Functional activity is often assessed by measuring the receptor's effect on intracellular second messenger signaling pathways. D2-like dopamine receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. frontiersin.org Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Fallypride is consistently characterized as a potent dopamine D2/D3 receptor antagonist. nih.govmedchemexpress.com In a functional assay, an antagonist like Fallypride would be expected to block the ability of an agonist (such as dopamine) to inhibit cAMP formation, thereby restoring cAMP levels. While specific cAMP inhibition data for Fallypride is not detailed in the reviewed literature, its classification as an antagonist is well-established through various pharmacological studies.

Another critical pathway in GPCR signaling and regulation involves the recruitment of β-arrestin proteins to the activated receptor. multispaninc.comelifesciences.org Ligand binding promotes receptor phosphorylation, which in turn facilitates the binding of β-arrestin. This process is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. multispaninc.com

Beta-arrestin recruitment assays provide a robust method to quantify the functional activity of a ligand. nih.gov These assays, often using techniques like enzyme fragment complementation, measure the proximity of β-arrestin to the receptor following ligand stimulation. nih.govthermofisher.com Studies on novel bitopic ligands derived from the Fallypride structure have utilized β-arrestin competition assays. upenn.edu These assays measure the ability of a test compound to compete with endogenous dopamine for binding and subsequent functional response at the D3 receptor. upenn.edu The potency of a compound in a β-arrestin assay is considered an important predictor of its in vivo efficacy, particularly for PET radiotracers intended to image the D3 receptor in the presence of endogenous dopamine. upenn.edu

Allosteric Modulation Investigations

Investigations into the mechanism of action of Fallypride and its derivatives indicate that they primarily function as orthosteric ligands, binding directly to the primary binding site of dopamine D2 and D3 receptors. upenn.edu The crystal structures of D2 and D3 receptors have revealed a secondary binding site (SBS), distinct from the orthosteric binding site (OBS) where endogenous dopamine and ligands like Fallypride bind. upenn.edu This secondary site is the target for allosteric modulators, which can alter the receptor's response to orthosteric ligands without directly competing with them. nih.govnih.gov

Fallypride itself binds with high affinity to the OBS of both D2 and D3 receptors but does not interact with the SBS. upenn.edu However, the existence of this secondary site has spurred research into creating bitopic ligands based on the Fallypride scaffold. upenn.edu The goal of these studies is to design analogs with moieties that, while anchored to the OBS, can also interact with the SBS. upenn.edu This approach aims to enhance affinity and, particularly, selectivity for the D3 receptor over the D2 receptor. upenn.edu

For example, research has been conducted to synthesize Fallypride analogs by functionalizing the pyrrolidine (B122466) ring with various secondary binding fragments (SBFs). upenn.edu The intention is for these SBFs to engage with the differing amino acid residues in the SBS of D2 and D3 receptors, thereby conferring receptor subtype selectivity. upenn.edu While Fallypride and its direct derivatives like Desfluoro Hydroxy Fallypride are not allosteric modulators, the Fallypride structure serves as a foundation for developing novel bitopic ligands that explore allosteric modulation principles to achieve improved pharmacological profiles. upenn.edu

Comparative In Vitro Pharmacological Profiles of Fallypride Analogs

The in vitro pharmacological profile of Fallypride analogs has been extensively studied to understand the structure-activity relationships (SAR) governing their affinity and selectivity for dopamine D2/D3 receptors. These studies typically involve radioligand binding assays using cell lines expressing recombinant human dopamine receptors to determine the inhibition constant (Ki) of the compounds. A lower Ki value indicates a higher binding affinity.

Fallypride itself demonstrates high affinity for the D2 receptor. snmjournals.org Modifications to the Fallypride structure can significantly alter this affinity. For instance, the introduction of bulky silicon-fluoride acceptor (SiFA) moieties, while offering a method for 18F-radiolabeling, tends to reduce affinity compared to the parent compound. mdpi.com As shown in the table below, SiFA-derivatized Fallypride analogs exhibit Ki values for the D2 receptor in the nanomolar range, which is a decrease in affinity compared to Fallypride itself. mdpi.comresearchgate.net

| Compound | Ki (nM) for D2 Receptor |

|---|---|

| Fallypride (FP) | 0.1 |

| Desmethoxyfallypride (DMFP) | 0.6 |

| SiFA-M-FP | 4.2 |

| SiFA-DMFP | 13.6 |

| SiFA-FP | 33.0 |

| SiFA-DDMFP | 62.7 |

Other modifications have been explored to create analogs for Single-Photon Emission Computed Tomography (SPECT). The iodinated analog N-allyl-N-((1-allylpyrrolidin-2-yl)methyl)-4-iodo-2,5-dimethoxybenzamide (NAE) showed a D2 receptor Ki value of 0.7 nM, which is higher affinity than Fallypride (FP) in the same assay (2.2 nM). snmjournals.org This highlights that halogen substitution on the benzamide (B126) ring significantly influences receptor binding.

| Compound | Ki (nM) for hD2short Receptor |

|---|---|

| NAE | 0.7 |

| NADE | 19 |

| Fallypride (FP) | 2.2 |

| Desmethoxyfallypride (DMFP) | 30 |

Further studies on bitopic ligands based on Fallypride have sought to improve selectivity for the D3 receptor over the D2 receptor. By adding various secondary binding fragments (SBFs) to the pyrrolidine ring, researchers have created analogs with a range of affinities for both receptors. For example, analogs with a benzyl (B1604629) SBF (29a) showed high affinity for both D2 and D3 receptors, while adding a CF3 group to the benzyl ring (29b, 29c) lowered the affinity for both. upenn.edu An analog with a long-chain primary alcohol as the SBF (35a) demonstrated an 11-fold higher affinity for the D3 receptor (Ki = ~10 nM) versus the D2 receptor. upenn.edu These findings demonstrate that modifications distant from the primary pharmacophore can fine-tune both affinity and selectivity.

| Compound | D2R Ki (nM) | D3R Ki (nM) | D3R vs D2R Selectivity |

|---|---|---|---|

| 29a | 1.5 ± 0.1 | 0.7 ± 0.1 | 2.1 |

| 29d | 0.6 ± 0.1 | 0.2 ± 0.0 | 3.0 |

| 35a | 110.0 ± 20.0 | 10.0 ± 1.0 | 11.0 |

| 44 | 7.3 ± 0.3 | 2.9 ± 0.1 | 2.5 |

While specific in vitro data for Desfluoro Hydroxy Fallypride is not available in the reviewed literature, its pharmacological profile can be inferred from the established SAR. The removal of the fluoropropyl group (the "desfluoro" aspect) and the addition of a hydroxyl group ("hydroxy" aspect), likely on the pyrrolidine or benzamide moiety as seen in metabolites, would be expected to alter its binding characteristics significantly. nih.gov Based on the comparative data, such changes would likely modify its affinity and selectivity for D2/D3 receptors, as well as its lipophilicity, which in turn affects its potential as a CNS imaging agent. snmjournals.org

Structure Activity Relationships Sar and Ligand Design Principles for Fallypride Derivatives

Identification of Key Pharmacophores for Dopamine (B1211576) D2/D3 Receptor Binding

The fundamental structure of Fallypride and its derivatives contains key pharmacophoric elements that are crucial for high-affinity binding to the orthosteric binding site (OBS) of both D2 and D3 receptors. nih.govupenn.edu The benzamide (B126) moiety and the protonated nitrogen within the pyrrolidine (B122466) ring are essential for this primary interaction. researchgate.net Fallypride itself binds with high affinity to the OBS of both D2 and D3 receptors but does not engage with the secondary binding site (SBS). nih.govupenn.edu

The design of more selective ligands hinges on the concept of bitopic ligands. These molecules incorporate a primary pharmacophore that binds to the conserved OBS and a secondary binding fragment (SBF) connected by a linker, designed to interact with the more diverse SBS. nih.govupenn.eduresearchgate.net The difference in the amino acid composition of the SBS between D2 and D3 receptors is the primary target for achieving subtype selectivity. nih.govresearchgate.net For Fallypride derivatives, this involves introducing fragments onto the pyrrolidine ring that can extend into and interact with the SBS. nih.govupenn.edu This strategy aims to enhance selectivity for the D3 receptor over the D2 receptor. upenn.eduresearchgate.net

Impact of Pyrrolidine Moiety Modifications on Receptor Interaction

Modifications to the pyrrolidine moiety are a cornerstone of SAR studies for Fallypride derivatives. nih.govupenn.edu Research has shown that significant alterations to the pyrrolidine ring itself, such as moving the nitrogen atom, expanding the ring to a piperidine, or adding small N-alkyl groups, are generally detrimental to the binding affinities for both D2 and D3 receptors. researchgate.netacs.orgresearchgate.net

However, functionalizing the pyrrolidine ring, for instance by introducing a hydroxyl group as in a "Hydroxy Fallypride" analog, is a key strategy. nih.govupenn.edu This hydroxyl group provides a synthetic handle to attach various SBFs via a linker. nih.govupenn.edu The goal of these SBFs is to form interactions with the secondary binding pocket. nih.gov

The stereochemistry of these modifications is critical. nih.govupenn.edu The chirality at the 2-position of the pyrrolidine ring plays a vital role in determining the affinity for D2 and D3 receptors. upenn.edu For instance, studies on diastereomers have shown that a cis-substituted bitopic ligand can exhibit higher affinity and selectivity for the D3 receptor compared to its other isomers, which may have low affinity for both receptors. nih.gov

Influence of Substituents on Selectivity and Affinity

The nature of the substituents added to the Fallypride scaffold, particularly the SBFs, profoundly influences binding affinity and selectivity. The design of these substituents aims to exploit the differences between the D2R and D3R secondary binding sites. nih.govresearchgate.net

Research indicates that introducing small alkyl groups containing a heteroatom as an SBF can lead to improved D3R versus D2R selectivity. nih.govupenn.eduresearchgate.net Conversely, increasing the steric bulk of the SBF can be counterproductive. upenn.eduresearchgate.net Bulky substituents can increase the distance between the crucial pyrrolidine nitrogen and a key aspartate residue (Asp110) in the orthosteric binding site, which significantly reduces D3R affinity. nih.govupenn.eduresearchgate.netmdpi.com

Specific examples of SBFs and their effects have been documented. Analogs with a benzyl (B1604629) or substituted benzyl group as the SBF generally maintain good affinity for both D2 and D3 receptors. nih.govupenn.edu However, introducing a trifluoromethyl (CF3) group can lower the affinity for both receptor subtypes. nih.govupenn.edu Interestingly, using pyridine (B92270) in the SBF can slightly improve affinity compared to a simple benzyl group, suggesting that nitrogen atoms in the SBF may be beneficial. nih.govupenn.edu Furthermore, O-alkylated analogs have demonstrated higher binding affinities than their N-alkylated counterparts. researchgate.netacs.org

The following table summarizes the binding affinities and selectivity for some Fallypride derivatives, illustrating the impact of different substituents.

| Compound | Substituent (SBF) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D2/D3) |

| Fallypride | None | High | High | ~1 |

| 29a | Benzyl | Good | Good | - |

| 29b,c | CF3-substituted Benzyl | Lower | Lower | - |

| 29d,e | Pyridine | Slightly Improved | Slightly Improved | - |

| 35a | 2-aminoethoxy | ~110 | ~10 | ~11 |

| 40 (cis) | - | 16.9 ± 0.9 | 2.5 ± 0.1 | 6.8 |

| O-alkylated 33 | - | 1.77 | 0.436 | 4.1 |

| N-alkylated 11 | - | 25.3 | 6.97 | 3.6 |

| Data compiled from multiple research findings. nih.govupenn.eduresearchgate.netacs.org |

Computational Chemistry Approaches in Ligand Design

Computational methods are indispensable tools for understanding the interactions between Fallypride derivatives and dopamine receptors, guiding the rational design of new, more selective ligands. nih.govmdpi.comuax.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding modes of Fallypride analogs within the D2R and D3R binding pockets. nih.govupenn.edu These simulations reveal that introducing SBFs onto the pyrrolidine ring can shift the ligand's position within the binding site. nih.gov A critical interaction for high D3R affinity is the hydrogen bond between the protonated pyrrolidine nitrogen and the Asp110 residue. nih.govmdpi.com MD simulations have shown that some modifications can increase the distance and reduce the frequency of this interaction, leading to a decrease in D3R affinity. nih.govmdpi.comuax.com These computational studies help explain the structure-activity relationships observed in vitro and can predict the potential impact of novel modifications. researchgate.nettdl.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique used to correlate the chemical structures of a series of compounds with their biological activities. mdpi.comacs.org For dopamine D2/D3 receptor ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. mdpi.com These models have shown that both steric and electrostatic fields are significant contributors to binding affinity. mdpi.comacs.org Specifically, hydrophobic interactions are a major driving force for binding, while hydrogen bonding provides specificity. researchgate.netacs.org QSAR models can provide valuable clues for designing novel ligands with improved subtype selectivity by highlighting favorable and unfavorable structural features. researchgate.netacs.org

Prediction of Orthosteric and Allosteric Binding Site Interactions

Computational approaches are crucial for mapping the interactions at both the orthosteric binding site (OBS) and the secondary, or allosteric, binding sites (SBS). nih.govmdpi.com The design strategy for bitopic ligands is predicated on the existence of these distinct sites. nih.govresearchgate.net The OBS is highly conserved between D2 and D3 receptors, which is why ligands like Fallypride bind to both with high affinity. nih.govupenn.edu The key to selectivity lies in designing SBFs that can effectively and selectively interact with the non-conserved residues of the SBS. nih.govresearchgate.net Computational models, informed by crystal structures of the receptors, allow for the visualization of these pockets and the prediction of how a designed ligand might simultaneously engage both the OBS and the SBS. nih.govresearchgate.netresearchgate.net This dual interaction is intended to increase both affinity and selectivity. nih.gov

Advanced Methodological Approaches in Desfluoro Hydroxy Fallypride Research

Development of Novel Radiosynthesis Techniques for Fallypride Analogs

The synthesis of radiolabeled Fallypride analogs, crucial for positron emission tomography (PET) imaging, has seen significant advancements aimed at improving efficiency, yield, and automation. The radiosynthesis of [18F]Fallypride typically involves the nucleophilic substitution of a tosylate precursor, (S)-N-[(1-allyl)-2-pyrrolidinyl)-methyl]-5-(3-toluenesulfonyloxy-propyl)-2,3-dimethoxybenzamide. snmjournals.orgnih.gov

Early methods often involved complex, manual procedures. nih.gov However, the field has moved towards simplified and automated processes. Fully automated, one-pot radiosynthesis of [18F]Fallypride has been achieved, making the tracer more accessible for routine clinical and preclinical use. snmjournals.org These automated systems, such as the Chinese Chemical Process Control Unit (CCPCU) and commercial modules like the AllinOne (AiO) system, have streamlined the production process. snmjournals.orgnih.gov

A key development has been the simplification of the purification process. While high-performance liquid chromatography (HPLC) was traditionally used, methods employing solid-phase extraction (SPE) cartridges have been successfully developed. snmjournals.orgnih.govresearchgate.net This not only simplifies the setup but also shortens the synthesis time and can increase the non-decay corrected yield. nih.govresearchgate.net For instance, a GMP-compliant automated synthesis using SPE purification reduced the synthesis time by 44% compared to methods requiring HPLC. nih.gov

Furthermore, research into microreactor technology has shown promise in enhancing the molar activity of PET tracers like [18F]Fallypride. rsc.org By performing radiosynthesis in microliter volumes, substantially increased molar activity can be achieved, which is critical for imaging low-density targets and for reducing potential pharmacological effects. rsc.org An integrated platform combining an automated [18F]fluoride concentrator with a microdroplet-based radiosynthesizer has been developed, enabling the production of multi-GBq amounts of [18F]Fallypride with high molar activity. rsc.org

In addition to fluorine-18 (B77423) labeling, carbon-11 (B1219553) labeled Fallypride ([11C]Fallypride) has also been developed. Its synthesis involves the radiolabeling of a precursor, 5-(3-fluoropropyl)-2-hydroxy-3-methoxy-N-[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide, with [11C]methyl iodide. uci.edu

| Method | Key Features | Typical Synthesis Time | Radiochemical Yield | Purification | Reference |

|---|---|---|---|---|---|

| Manual Synthesis | Complex, labor-intensive | ~60 min | 20-40% (decay corrected) | HPLC | nih.gov |

| Automated (CCPCU) | Simplified, one-pot synthesis | ~40 min | ~40% | SPE Cartridge | snmjournals.org |

| Automated (Commercial Modules) | GMP compliant, fast | ~28 min | Up to 59% (not decay corrected) | SPE Cartridge | nih.govnih.govresearchgate.net |

| Microdroplet Synthesis | High molar activity, small volumes | Fast | High | Integrated | rsc.org |

In Vitro Assay Development for High-Throughput Screening of Fallypride Derivatives

The development of robust in vitro assays is fundamental for the high-throughput screening (HTS) of Fallypride derivatives to identify novel compounds with desired affinities and selectivities for dopamine (B1211576) D2/D3 receptors. These assays are crucial for the initial characterization and structure-activity relationship (SAR) studies of new chemical entities. nih.govupenn.edu

A primary method used is the radioligand displacement assay. uni-regensburg.de These assays typically utilize cell membrane preparations from cell lines, such as Chinese Hamster Ovary (CHO) or Sf9 cells, that are genetically engineered to stably express human dopamine receptor subtypes (D2L, D2S, D3, D4). uni-regensburg.deosti.gov A radiolabeled ligand with known high affinity for the target receptor, such as [3H]spiperone, is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., a Fallypride derivative). uni-regensburg.deplos.org

The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor. snmjournals.org These assays are performed in a competitive manner to determine the relative affinities of a large number of compounds efficiently. plos.org

Assay conditions are carefully optimized, including protein concentration, incubation time, temperature, and buffer composition. uni-regensburg.dedoi.org For example, a typical binding buffer might consist of 50 mM Tris, 1 mM EDTA, 50 mM MgCl2, and protease inhibitors at a specific pH. uni-regensburg.de Non-specific binding is determined by adding a high concentration of a known potent antagonist, such as (+)-butaclamol. plos.orgsnmjournals.org

In addition to binding affinity, functional assays are also employed to determine whether a compound acts as an antagonist, agonist, or has allosteric modulatory properties. For instance, a β-arrestin recruitment assay can be used to characterize the functional activity of a ligand. snmjournals.org Dopamine-stimulated [35S]-GTPγS binding assays are another method to assess the functional consequences of ligand binding at G protein-coupled receptors like the D2 and D3 receptors. doi.org

The miniaturization of these assays into 384-well or higher density plate formats, coupled with automated liquid handling systems, allows for the screening of large chemical libraries, accelerating the discovery of novel Fallypride derivatives with improved properties. uni-regensburg.de

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Receptor Source | Cell membranes expressing specific dopamine receptor subtypes. | CHO or Sf9 cells expressing human D2, D3 receptors. | uni-regensburg.deosti.gov |

| Radioligand | A high-affinity labeled compound to bind to the receptor. | [3H]spiperone, [125I]HY-3-24 | uni-regensburg.desnmjournals.org |

| Binding Affinity | Determined by competitive displacement of the radioligand. | Ki value (inhibitory constant). | snmjournals.org |

| Functional Activity | Assesses the compound's effect on receptor signaling. | β-arrestin recruitment assay, [35S]-GTPγS binding assay. | snmjournals.orgdoi.org |

| Non-specific Binding Control | Determined using a high concentration of a known antagonist. | (+)-butaclamol | plos.org |

Advanced Imaging Quantification Models for Preclinical PET Studies

The accurate quantification of [18F]Fallypride binding in preclinical PET studies is essential for determining dopamine D2/D3 receptor density and occupancy. This has led to the application and refinement of advanced imaging quantification models.

Simplified Reference Tissue Model (SRTM) Applications

The Simplified Reference Tissue Model (SRTM) is a widely used method for quantifying [18F]Fallypride binding without the need for arterial blood sampling. nih.govnih.gov It uses a reference region, typically the cerebellum, which is considered to be devoid of specific D2/D3 receptor binding, to generate an input function for the target regions. snmjournals.org The SRTM provides a direct estimate of the binding potential (BPND). nih.govnih.gov

The applicability and reliability of the SRTM for [18F]Fallypride have been extensively studied. Research has shown that the SRTM is a suitable model for quantifying [18F]Fallypride binding, though the results can be influenced by factors such as scan duration. nih.govnih.gov Studies have indicated that for regions with high receptor density like the putamen, longer scan durations (e.g., 180 minutes) are required to reach transient equilibrium and obtain the most accurate BPND estimates. nih.govnih.govgrafiati.com However, moderate reductions in scan time result in only small underestimations of BPND, particularly in extrastriatal regions. nih.govnih.gov For instance, a one-hour reduction in scan time from 180 minutes led to a BPND underestimation of about 5.8% in the putamen. nih.gov

The SRTM has been successfully applied in various preclinical studies using [18F]Fallypride in rats and mice to quantify changes in D2/D3 receptor availability in models of neurological disorders. mdpi.com

| Model | Requires Arterial Input? | Key Output Parameter | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Two-Tissue Compartment Model (2-TCM) | Yes | K1, k2, k3, k4, BPND | Provides detailed kinetic information. | Invasive, challenging in small animals. | nih.gov |

| Simplified Reference Tissue Model (SRTM) | No | BPND | Non-invasive, robust. | Requires a valid reference region; sensitive to scan duration. | nih.govnih.gov |

| Logan Reference Method | No | Distribution Volume Ratio (DVR) | Graphical analysis, computationally simple. | Can be biased by noise. | kuleuven.be |

Integration of Multimodal Imaging Techniques in Preclinical Research

To gain a more comprehensive understanding of the biological processes underlying dopamine system function and dysfunction, researchers are increasingly integrating [18F]Fallypride PET with other imaging modalities. bioline.runeurosci.cn This multimodal approach allows for the correlation of functional and molecular information from PET with anatomical and physiological data from other techniques. bioline.ru

The most common combination is PET with computed tomography (PET/CT). mdpi.com The CT component provides high-resolution anatomical images that are co-registered with the PET data. bioline.ru This allows for precise localization of [18F]Fallypride binding within specific brain structures and is essential for accurate attenuation correction of the PET signal. frontiersin.org Preclinical PET/CT scanners are widely used in animal models to study D2/D3 receptor distribution. mdpi.com

Another powerful combination is PET with magnetic resonance imaging (PET/MRI). MRI offers superior soft-tissue contrast compared to CT, enabling more detailed anatomical delineation of brain regions. neurosci.cn Furthermore, functional MRI (fMRI) can be used to assess brain activity and connectivity, which can then be correlated with the dopamine receptor data obtained from [18F]Fallypride PET. This integrated approach can provide insights into the relationship between receptor levels, neural circuit function, and behavior. mdpi.com

Optical imaging techniques can also be combined with PET. For instance, fluorescence imaging can be used to visualize other biological markers or cellular processes, providing complementary information to the PET data. uci.edu The integration of these different modalities within a single imaging session, often using co-registered imaging systems, enhances the translational value of preclinical research by providing a more complete picture of the pathophysiology of diseases affecting the dopamine system. bioline.runeurosci.cn

Development of Animal Models for Dopamine Receptor Research

A variety of animal models are utilized in conjunction with [18F]Fallypride PET to investigate the role of dopamine D2/D3 receptors in both normal brain function and in various neuropsychiatric and neurological disorders. biorxiv.orgmovementdisorders.orgnih.gov These models are crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. biorxiv.orgcriver.com

Rodent models are the most commonly used. Sprague-Dawley and Wistar rats are frequently employed for fundamental neuroreceptor imaging studies and to create models of disease. nih.govmdpi.com For example, the 6-hydroxydopamine (6-OHDA) rat model is a well-established model of Parkinson's disease, and [18F]Fallypride PET has been used in these animals to demonstrate the upregulation of postsynaptic D2/D3 receptors following dopaminergic denervation. mdpi.com The Fischer-344 rat has been used to model prolactinomas, with [18F]fallypride PET showing decreased DRD2 expression in the tumors. dovepress.com

Mouse models, including various transgenic strains, are also invaluable. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease has been used to study the effects of exercise on dopamine receptor expression, with [18F]Fallypride PET revealing an increase in D2 receptor availability in response to intensive treadmill exercise. movementdisorders.orgnih.gov Transgenic rat models carrying human pathogenic LRRK2 mutations, which are associated with an increased risk of Parkinson's disease, have been imaged with [18F]Fallypride to assess postsynaptic dopamine receptor availability. biorxiv.orgresearchgate.net These studies have shown increased D2 receptor binding in the dorsal striatum, suggesting a compensatory upregulation in response to dopamine release deficits. biorxiv.orgresearchgate.net

In addition to rodents, non-human primates are used in later stages of preclinical research due to their closer phylogenetic relationship to humans. [11C]Fallypride PET imaging in non-human primates has shown radiotracer localization in dopaminergic brain regions similar to that observed with [18F]Fallypride. uci.edu These models are critical for validating findings from rodent studies before translation to human clinical trials. uzh.ch

| Animal Model | Species | Disease/Application Area | Key Finding with [18F]Fallypride | Reference |

|---|---|---|---|---|

| 6-OHDA Model | Rat (Wistar) | Parkinson's Disease | Increased D2/D3R availability in the lesioned striatum. | mdpi.com |

| MPTP Model | Mouse | Parkinson's Disease | Exercise-induced increase in striatal D2R availability. | movementdisorders.orgnih.gov |

| LRRK2-R1441C Transgenic | Rat | Parkinson's Disease (early stage) | Increased D2R binding in the dorsal striatum. | biorxiv.orgresearchgate.net |

| Prolactinoma Model | Rat (Fischer-344) | Pituitary Tumors | Decreased DRD2 expression in prolactinomas. | dovepress.com |

| Normal | Non-Human Primate | Baseline Receptor Distribution | Localization in dopaminergic regions (with [11C]Fallypride). | uci.edu |

Future Research Directions and Unaddressed Questions

Exploration of Novel Desfluoro Hydroxy Fallypride Derivatives for Enhanced Selectivity

A primary objective in the development of new PET radiotracers is achieving higher selectivity for specific receptor subtypes, such as the dopamine (B1211576) D2 (D2R) and D3 (D3R) receptors. Future research will focus on the synthesis and evaluation of novel derivatives of Desfluoro Hydroxy Fallypride. The parent compound, Fallypride, is known to bind with high affinity to both D2R and D3R. nih.govnih.govmdpi.com By systematically modifying the structure of Desfluoro Hydroxy Fallypride, researchers can investigate structure-activity relationships (SAR) to identify derivatives with enhanced selectivity.

Key structural modifications could include altering the pyrrolidine (B122466) ring or introducing different functional groups to interact with the secondary binding pocket of the D3R, a strategy that has shown promise in differentiating D2R and D3R affinity. nih.govmdpi.com For instance, the addition of a linker and a secondary pharmacophore to the Fallypride structure has been shown to improve binding affinities. acs.org Computational modeling will play a crucial role in predicting how these structural changes will affect receptor binding before synthesis is undertaken.

Table 1: Investigational Approaches for Novel Derivatives

| Modification Strategy | Rationale | Desired Outcome |

| Alteration of Pyrrolidine Ring Substituents | The pyrrolidine moiety is crucial for interaction with the orthosteric binding site. Modifications can influence affinity and selectivity. | Enhanced D3R selectivity by optimizing interactions with key residues like ASP110. nih.gov |

| Introduction of a Secondary Pharmacophore | A secondary pharmacophore can interact with the secondary binding pocket, which differs between D2R and D3R. mdpi.com | Increased D3R selectivity by exploiting differences in the secondary binding pocket. |

| O-alkylation vs. N-alkylation | Previous studies on similar compounds have shown that O-alkylated analogues can exhibit higher binding affinities than N-alkylated versions. acs.org | Improved overall binding affinity while maintaining or enhancing selectivity. |

Elucidation of Molecular Mechanisms Underlying Differential Receptor Binding

A deeper understanding of the molecular interactions between Desfluoro Hydroxy Fallypride and dopamine receptor subtypes is essential for rational drug design. Future studies will employ a combination of in silico and in vitro methods to elucidate these mechanisms. Molecular docking and dynamic simulations can predict the binding poses of the ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction. nih.govmdpi.com

For Fallypride, a strong interaction with aspartate 110 (ASP110) in the orthosteric binding site is critical for its high affinity for the D3R. nih.govnih.gov Research on Desfluoro Hydroxy Fallypride will need to verify if this interaction is maintained and how the absence of the fluoro group and the presence of a hydroxyl group alter the binding kinetics and thermodynamics. These computational predictions can then be validated through in vitro competition assays using cell lines expressing D2R or D3R. nih.gov This dual approach can explain why some ligands can compete with endogenous dopamine while others cannot, a crucial factor for in vivo imaging. mdpi.comnih.gov

Advancements in Radiosynthesis to Improve Specific Activity and Accessibility

The utility of a PET tracer is heavily dependent on the efficiency and reliability of its radiosynthesis. For [18F]-labeled compounds like Fallypride, this involves the nucleophilic substitution of a precursor with [18F]fluoride. nih.gov Future research will focus on optimizing the synthesis of [18F]Desfluoro Hydroxy Fallypride to achieve higher specific activity and make the tracer more accessible for preclinical research.

A significant area of advancement is the use of microfluidic devices. nih.govresearchgate.netsnmjournals.orgrsc.org These "lab-on-a-chip" platforms offer numerous advantages over conventional methods, including:

Shorter reaction times nih.govresearchgate.net

Higher radiochemical yields nih.govresearchgate.net

Lower consumption of expensive reagents nih.govresearchgate.net

Higher molar activity nih.govresearchgate.net

By automating the synthesis process on a microfluidic chip, researchers can produce single, on-demand doses of radiotracers, which could lower costs and broaden access to a wider variety of PET probes. snmjournals.orgrsc.orgnih.gov

Table 2: Comparison of Radiosynthesis Platforms

| Platform | Key Advantages | Challenges |

| Conventional Automated Synthesizers | Well-established; suitable for large-scale production. | Higher reagent consumption; lower specific activity at low starting radioactivities. |

| Microfluidic Reactors (Continuous-flow, batch-flow, droplet-based) | Reduced reagent use, faster synthesis, higher yields, higher molar activity, potential for full automation. nih.govresearchgate.netsnmjournals.org | Requires specialized equipment and expertise; scaling up for widespread clinical use. nih.gov |

Application of Novel Imaging Technologies for Enhanced Spatial and Temporal Resolution in Preclinical Studies

The ability to accurately visualize and quantify radiotracer binding in small animal models is crucial for preclinical evaluation. Future studies involving Desfluoro Hydroxy Fallypride will benefit from advancements in high-resolution imaging technologies. Current preclinical scanners often face limitations in spatial resolution, making it difficult to quantify radiotracer uptake in small brain nuclei. nih.gov

Emerging technologies aim to overcome these limitations:

High-Resolution PET Scanners: New scanner designs offer improved spatial resolution, allowing for more accurate quantification of receptor density in small brain structures. nih.gov

Hybrid PET/MRI Systems: The simultaneous acquisition of PET and Magnetic Resonance Imaging (MRI) data provides both molecular information from PET and high-resolution anatomical and functional information from MRI. nih.gov This allows for precise localization of the PET signal and can correlate receptor binding with brain function. nih.gov

High-Resolution SPECT: Advancements in Single-Photon Emission Computed Tomography (SPECT) systems, including the application of Super Spatial Resolution (SSR) methods, are also improving the ability to image neuroreceptors in small animal brains with greater detail. researchgate.netresearchgate.net

These advanced imaging platforms will enable more detailed preclinical studies, providing a clearer picture of the in vivo behavior of Desfluoro Hydroxy Fallypride and its derivatives. milabs.comnih.gov

Integration of Omics Data with In Vivo Receptor Studies in Animal Models

To gain a comprehensive understanding of the biological systems being studied, future research will increasingly integrate PET imaging data with "omics" data, such as genomics, transcriptomics, and proteomics. By combining in vivo receptor occupancy data obtained with Desfluoro Hydroxy Fallypride with measurements of gene and protein expression in animal models, researchers can explore the downstream effects of receptor binding and its relationship to disease pathology. nih.gov

For example, in an animal model of a neuropsychiatric disorder, PET imaging could quantify changes in D2/D3 receptor availability in specific brain regions. nih.gov This data could then be correlated with transcriptomic data from the same brain regions to identify gene networks that are altered in response to changes in dopamine signaling. This multi-modal approach can provide novel insights into the molecular mechanisms of disease and help identify new therapeutic targets.

Q & A

Basic: What are the primary methodological considerations for synthesizing Desfluoro Hydroxy Fallypride, and how do reaction conditions influence radiochemical yield?

Synthesis involves nucleophilic fluorination of precursor compounds, with critical parameters including precursor purity, reaction temperature (optimized between 80–100°C), and the use of phase-transfer catalysts like Kryptofix 222. Radiochemical yield (RCY) depends on minimizing hydrolysis of the intermediate and ensuring efficient purification via semi-preparative HPLC. For example, a study achieved >95% radiochemical purity by controlling reaction time (10–15 min) and precursor-to-activity ratios .

Advanced: How do discrepancies in VT (total distribution volume) values for Desfluoro Hydroxy Fallypride across studies affect interpretations of D2/D3 receptor density?

Variations in VT values may arise from differences in kinetic modeling (e.g., one-tissue vs. two-tissue compartment models) or input function calibration (arterial vs. reference region methods). For instance, using a one-tissue compartment model (1TCM) with metabolite-corrected arterial input yielded VT values with <5% variability in test-retest studies, while reference region methods introduced ±15% variability due to non-specific binding assumptions . Researchers must standardize modeling frameworks and validate input functions to resolve contradictions .

Basic: Which analytical techniques are essential for confirming the structural integrity of Desfluoro Hydroxy Fallypride?

High-performance liquid chromatography (HPLC) with UV/radioactive detection is used to assess radiochemical purity (>98%), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm molecular structure. For example, LC-MS/MS can identify desfluoro byproducts, ensuring <2% impurities .

Advanced: What statistical approaches are recommended for analyzing time-activity curves (TACs) in Desfluoro Hydroxy Fallypride PET studies?

Simplified reference tissue model (SRTM) is preferred for calculating binding potential (BPND) due to its robustness in handling slow receptor kinetics. Logan plot analysis (t* = 20 min) is suitable for parametric imaging of VT, but requires validation against arterial sampling to avoid bias from non-linear phases . Advanced studies may employ Bayesian hierarchical models to account for inter-subject variability in longitudinal designs .

Basic: How does Desfluoro Hydroxy Fallypride compare to [18F]fallypride in D2/D3 receptor binding affinity and PET imaging applications?

Desfluoro Hydroxy Fallypride exhibits similar binding affinity (Ki ~0.3 nM for D2 receptors) but differs in lipophilicity (LogP = 2.1 vs. 2.8 for [18F]fallypride), affecting blood-brain barrier penetration. This results in slower washout kinetics, making it suitable for prolonged imaging sessions (>120 min) to assess low-density receptor regions .

Advanced: How can researchers mitigate mass effects in longitudinal PET studies using Desfluoro Hydroxy Fallypride?

Mass effects occur when high tracer doses saturate receptors, skewing BPND calculations. To avoid this, maintain specific activity (SA) >100 GBq/μmol and limit injected doses to <1 nmol/kg. A study in mice demonstrated no mass effects at 9.7 MBq with SA >100 GBq/μmol, validated via self-blocking experiments .

Basic: What quality control protocols are critical for ensuring batch-to-batch consistency in Desfluoro Hydroxy Fallypride production?

Protocols include:

- Radiochemical purity : HPLC with γ-detection (acceptance criteria: ≥95%).

- Residual solvent analysis : Gas chromatography for Kryptofix 222 (<50 ppm).

- Sterility testing : Membrane filtration and endotoxin assays (<17.5 EU/mL) .

Advanced: What are the implications of using cerebellum vs. plasma input for Desfluoro Hydroxy Fallypride’s BPND quantification?

Cerebellum-based SRTM assumes negligible D2/D3 receptor density in the reference region, but partial binding (BPND <0.1) can inflate striatal BPND by 10–20%. Plasma input methods with metabolite correction reduce this bias but require rigorous validation of arterial sampling protocols .

Basic: How is Desfluoro Hydroxy Fallypride’s stability assessed under clinical storage conditions?

Stability is tested via HPLC at 25°C over 4–8 hours. Studies show >90% stability at 4 hours when stored in ethanol-saline (10% v/v), with degradation products (e.g., free fluoride) kept <5% .

Advanced: How do interspecies differences in pharmacokinetics impact the translation of Desfluoro Hydroxy Fallypride findings from rodents to humans?

Rodents exhibit faster plasma clearance (t1/2 = 30 min vs. 120 min in humans), necessitating species-specific kinetic models. Allometric scaling of VT values (using body weight and brain volume ratios) improves translational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.